molecular formula C8H5N3S B1300473 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile CAS No. 439108-81-3

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile

Cat. No. B1300473
M. Wt: 175.21 g/mol
InChI Key: VPAIWWAIPXYULB-UHFFFAOYSA-N
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Description

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile is a compound that features a fusion of thiazole and pyrrole heterocycles with a carbonitrile functional group. This structure is of interest due to its potential applications in pharmaceuticals and materials science due to the unique properties conferred by the heterocyclic components and the nitrile functionality.

Synthesis Analysis

The synthesis of heteroazine fused thiazole-2-carbonitriles, which are closely related to the compound of interest, can be achieved through a two-step route starting from 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) and ortho- or para-chloro substituted meta-aminoazines. This process involves thermolysis and a subsequent BnEt(3)NI mediated ANRORC style ring transformation, yielding moderate to near quantitative yields .

Molecular Structure Analysis

The molecular structure of pyrrolo[2,1-b]thiazol-3-one derivatives, which share a similar thiazole-pyrrole framework, has been confirmed by X-ray crystallographic studies. These studies have revealed the (Z)-configuration at the arylmethylidene moiety, which could be indicative of the stereochemical outcomes in related compounds .

Chemical Reactions Analysis

Pyrrolo[1,2-c]thiazoles, which are structurally related to the compound , have been shown to act as thiocarbonyl ylides in cycloadditions to electron-deficient alkenes and as azomethine ylides with electron-deficient alkynes. This reactivity is partially explained by Frontier Molecular Orbital (MO) theory, suggesting that the electronic structure of the thiazole-pyrrole system plays a significant role in its chemical behavior .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile are not detailed in the provided papers, the properties of similar compounds can be inferred. Highly functionalized 2-(pyrrolidin-1-yl)thiazoles have been synthesized and shown to possess interesting antibacterial and antimycobacterial activity, indicating that the thiazole moiety in such compounds contributes significantly to their biological activity . The presence of the carbonitrile group is likely to influence the compound's polarity, solubility, and reactivity, making it a versatile moiety for further chemical modifications.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Facilitating the Synthesis of Novel Compounds : This chemical is involved in the synthesis of novel spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via 1,3-dipolar cycloaddition reactions. Such compounds have potential applications in various fields of chemistry and pharmacology (Poomathi et al., 2015).

Chemical Transformation and Reactions

  • Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines : The compound is used in transforming 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile into pyrrolobenzo[b]thieno[1,4]diazepines. This demonstrates its role in creating structurally diverse molecules, which could have implications in medicinal chemistry (El-Kashef et al., 2007).

Medicinal Chemistry and Pharmacological Applications

  • Cancer Research and Drug Development : In the field of cancer research and drug development, this compound is instrumental in the synthesis of nortopsentin analogues, which have shown significant effects in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). These compounds act as cyclin-dependent kinase 1 inhibitors and have shown potential in tumor volume inhibition (Carbone et al., 2013).

Insecticidal Applications

  • Development of Insecticidal Agents : It's also used in the synthesis of pyrrole derivatives as insecticidal agents. These compounds have shown effective toxicological characteristics towards certain insect types, indicating its potential utility in agricultural or pest control applications (Abdelhamid et al., 2022).

Safety And Hazards

While specific safety data for “1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile” is not available, a related compound, 1,3-Thiazol-2-ylmethanol, is classified as having acute toxicity (oral, dermal, inhalation), skin irritation, eye irritation, and specific target organ toxicity – single exposure .

Future Directions

Thiazole derivatives have been the subject of extensive research due to their broad spectrum of pharmacological activities. Future research may focus on the design and synthesis of new thiazole derivatives, investigation of their biological activities, and development of potential therapeutic applications .

properties

IUPAC Name

1-(1,3-thiazol-2-yl)pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c9-6-7-2-1-4-11(7)8-10-3-5-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAIWWAIPXYULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C#N)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363131
Record name 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile

CAS RN

439108-81-3
Record name 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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